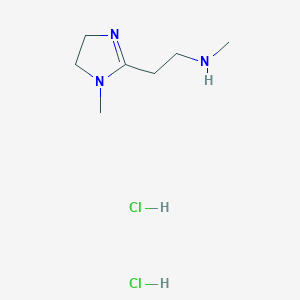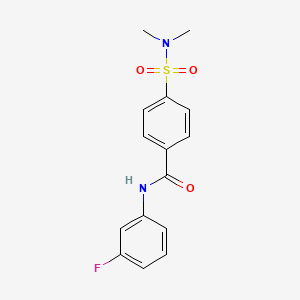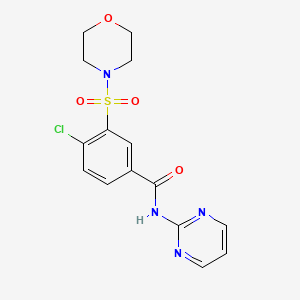
(e)-Methyl 3-(3-fluorophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(e)-Methyl 3-(3-fluorophenyl)acrylate” is a chemical compound with the molecular formula C9H6FO2 . It belongs to the group of acrylates .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The average mass is 165.142 Da and the monoisotopic mass is 165.035736 Da .Physical and Chemical Properties Analysis
“this compound” has a boiling point of 281.6±15.0 °C at 760 mmHg . Its vapor pressure is 0.0±0.6 mmHg at 25°C, and it has an enthalpy of vaporization of 55.0±3.0 kJ/mol . The flash point is 124.1±20.4 °C .Applications De Recherche Scientifique
Polymerization Kinetics
The kinetics of free-radical propagation of various acrylates, including (E)-Methyl 3-(3-fluorophenyl)acrylate, have been intensively studied using quantum chemical tools. The study provides insights into the relative propagation kinetics of monomers, including effects of chain length and tacticity on polymerization, highlighting the significance of this compound in synthesizing polymers with desired properties. This research supports the application of this compound in the development of novel polymeric materials through controlled radical polymerization processes (Degirmenci, Aviyente, Speybroeck, & Waroquier, 2009).
Environmental Applications
In environmental applications, this compound's derivatives have been explored for the removal of toxic substances. A study demonstrates the efficiency of a biotrickling filter packed with ceramic particles in removing methyl acrylate from waste gas, indicating potential environmental remediation applications for derivatives of this compound (Wu, Yin, Quan, Fang, & Yin, 2016).
Fluoropolymer Synthesis
The synthesis of fluoropolymers using supercritical carbon dioxide presents an environmentally friendly alternative to traditional methods involving harmful solvents. Research on the polymerization of highly fluorinated acrylic monomers, including those related to this compound, in supercritical carbon dioxide showcases advancements in producing high-performance fluoropolymers for technologically demanding applications (DeSimone, Guan, & Elsbernd, 1992).
Surface Functionalization
The quantification of grafted poly(acrylic acid) on micro- and nanoparticles provides insights into the functionalization of surfaces with this compound derivatives. This research highlights the potential of such derivatives in developing advanced materials with specific surface properties for applications in biotechnology and materials science (Hennig et al., 2012).
Copolymer Synthesis for Advanced Materials
The study on copolymers of isopropenyl alkyl ethers with fluorinated acrylates, including derivatives of this compound, emphasizes the influence of fluorine on the thermal, photochemical, and hydrolytic stability of polymers. Such research underpins the application of this compound in the design of materials with enhanced stability and performance for various industrial applications (Signori, Lazzari, Castelvetro, & Chiantore, 2006).
Propriétés
IUPAC Name |
methyl (E)-3-(3-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDMXKIURVHYKV-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74325-03-4 |
Source


|
| Record name | Methyl (E)-3-fluorocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2866975.png)


![N-[4-(acetylamino)phenyl]-2-[1-(3-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2866981.png)

![N-[[1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridin-5-yl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2866983.png)


![3-cinnamyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2866988.png)



